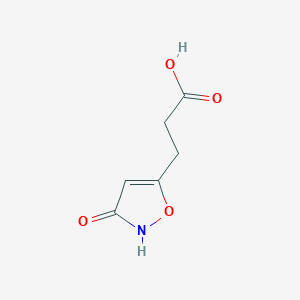

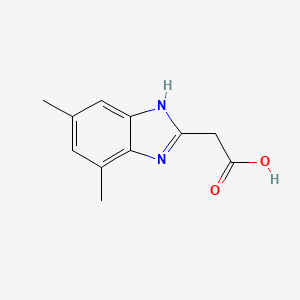

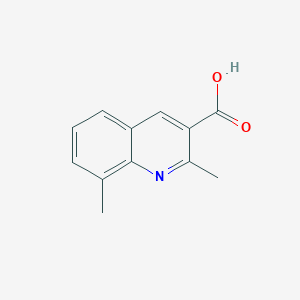

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of significant interest due to their potential applications in various fields. While the compound "1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is not directly mentioned in the provided papers, we can draw parallels from the synthesis methods described for related compounds. For instance, the synthesis of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent indicates a method that could potentially be adapted for the synthesis of the compound . Similarly, the one-pot conversion of carbohydrates into pyrrole-2-carbaldehydes suggests a practical method that might be applicable to the synthesis of hydroxy-phenyl substituted pyrroles .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their chemical properties and potential applications. The crystal structure of a dimethyl pyrrole dicarbaldehyde shows that the aldehyde groups can be slightly twisted from the pyrrole plane, which could influence the reactivity of the compound . This information could be relevant when considering the molecular structure of "1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde", as the position of substituents can affect the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The synthesis of benzimidazoles from pyrrole carbaldehydes and o-phenylenediamine demonstrates the reactivity of the aldehyde group in condensation reactions . This knowledge could be extrapolated to predict the reactivity of the aldehyde group in "1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the infrared spectrum and structural properties of a pyrazole carbaldehyde were investigated to understand its vibrational frequencies and molecular stability . This type of analysis could be applied to "1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" to predict its infrared spectrum and stability. Additionally, the hydrogen-bonding patterns observed in derivatives of dimethylpyrrole provide insights into the potential intermolecular interactions that could be expected for the compound of interest .

Aplicaciones Científicas De Investigación

Antitumor Properties

The compound 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its derivatives have been studied for their antitumor properties. Wei Jia et al. (2015) isolated compounds from the Taiwanofungus camphoratus mushroom, including pyrrole derivatives, that showed inhibitory effects on the proliferation of tumor cells, such as K562 and HepG2 cells in vitro. This suggests potential applications in cancer research and treatment (Jia et al., 2015).

Synthesis and Characterization

Another study focused on the synthesis and characterization of similar pyrrole derivatives. Singh et al. (2014) synthesized and characterized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, which may lead to the creation of a range of heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles. This indicates the versatility of these compounds in organic synthesis and the possibility of developing new pharmaceuticals or materials (Singh et al., 2014).

Antimicrobial Applications

Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and evaluated their antimicrobial activity. This study highlights the potential of pyrrole derivatives in developing new antimicrobial agents, which could be significant in the context of increasing antibiotic resistance (Kumar et al., 2017).

Chemical Structure and Molecular Interactions

Studies such as that by Dey et al. (2003) and Senge et al. (2005) have focused on understanding the chemical structure and molecular interactions of pyrrole derivatives. These studies contribute to the fundamental understanding of these compounds, which is crucial for their application in various fields, including material science and pharmacology (Dey et al., 2003); (Senge et al., 2005).

Safety And Hazards

Direcciones Futuras

The future directions for research on a specific compound depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential therapeutic agent. Additionally, new synthetic methods could be developed to improve the efficiency of its production .

Propiedades

IUPAC Name |

1-(2-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-7-11(8-15)10(2)14(9)12-5-3-4-6-13(12)16/h3-8,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKCNSFCOYBNFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2O)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390341 |

Source

|

| Record name | 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

878424-18-1 |

Source

|

| Record name | 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)